1,4-Dioxaspiro[4.5]decan-7-one

Catalog No.
S706664
CAS No.
4969-01-1
M.F
C8H12O3
M. Wt
156.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Dioxaspiro[4.5]decan-7-one

CAS Number

4969-01-1

Product Name

1,4-Dioxaspiro[4.5]decan-7-one

IUPAC Name

1,4-dioxaspiro[4.5]decan-7-one

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

InChI

InChI=1S/C8H12O3/c9-7-2-1-3-8(6-7)10-4-5-11-8/h1-6H2

InChI Key

TVXYCOHQUCHFAM-UHFFFAOYSA-N

SMILES

C1CC(=O)CC2(C1)OCCO2

Synonyms

1,3-Cyclohexanedione Mono(ethylene ketal); 1,3-Cyclohexanedione monoethylene Acetal; 1,3-Cyclohexanedione Cyclic 1,2-Ethanediyl Acetal; 1,3-Cyclohexanedione Cyclic Ethylene Acetal; NSC 47024

Canonical SMILES

C1CC(=O)CC2(C1)OCCO2

The exact mass of the compound 1,4-Dioxaspiro[4.5]decan-7-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 47024. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,4-Dioxaspiro[4.5]decan-7-one is the monoketal derivative of cyclohexane-1,3-dione, where one carbonyl group is selectively protected by an ethylene glycol ketal. This structural modification is critical for its primary function as a chemical intermediate and building block in multi-step organic synthesis. [REFS-1, REFS-2]. By masking one reactive site, it enables high-selectivity reactions such as alkylations, condensations, and reductions on the unprotected ketone and its adjacent alpha-carbons, a level of control not achievable with the parent diketone.

Substituting this compound with its unprotected precursor, cyclohexane-1,3-dione, fails in processes requiring regiochemical control. Cyclohexane-1,3-dione exists predominantly as its enol tautomer and possesses a highly acidic methylene group between the two carbonyls (pKa ≈ 5.3), making it the primary site for reactions. [REFS-1, REFS-2]. This leads to undesired C2-alkylation, self-condensation, and multi-component reactions that yield complex product mixtures, complicating purification and significantly lowering the yield of the target isomer. [3]. Procuring the monoprotected 1,4-Dioxaspiro[4.5]decan-7-one preemptively solves this issue, ensuring that functionalization occurs predictably at the free ketone or its alpha-positions (C6/C8), which is critical for process scalability and reproducibility.

Precursor Suitability: Enables High-Yield Synthesis of Azaspiro-Heterocyclic Scaffolds

1,4-Dioxaspiro[4.5]decan-7-one and its isomers are established precursors for complex, biologically active spiro-heterocycles like 2-azaspiro[4.5]decanes, which are challenging to synthesize from unprotected cyclohexanone derivatives due to competing side reactions. [1]. For example, a multi-step synthesis of tert-butyl-8-oxo-2-azaspiro[4.5]decane-2-carboxylate, a key pharmaceutical intermediate, explicitly uses the related 1,4-dioxaspiro[4.5]decan-8-one as the starting material. The patent highlights this precursor as 'cheap and easy to obtain' for a process designed for large-scale production, achieving a total yield of 55.6% over four steps. [2]. Attempting such a sequence with an unprotected diketone would require additional protection/deprotection steps, increasing cost and reducing overall process efficiency.

Evidence DimensionMulti-step Synthesis Yield
Target Compound DataEnables a 4-step synthesis with a 55.6% overall yield for a complex azaspiro-intermediate (using the 8-one isomer as a proxy). [<a href="https://patents.google.com/patent/CN111518015A/en" target="_blank">2</a>]
Comparator Or BaselineDirect use of cyclohexane-1,3-dione would lead to side reactions (e.g., at the active C2 methylene), preventing the required selective functionalization and subsequent cyclization, resulting in negligible or zero yield of the desired product without extra steps.
Quantified DifferenceQualitatively enables a synthetic route that is otherwise unfeasible or inefficient.
ConditionsFour-step sequence involving cyanation, alkylation, reductive cyclization, and Boc-protection for large-scale synthesis of a pharmaceutical intermediate. [<a href="https://patents.google.com/patent/CN111518015A/en" target="_blank">2</a>]

For synthesizing complex spirocyclic drug scaffolds, procuring this protected intermediate is more cost-effective and scalable than starting with the unprotected diketone.

Regiochemical Control: Directs C-Acylation Away from the Highly Reactive C2 Position

The primary value of the ketal protection is directing reactivity. In unprotected cyclohexane-1,3-diones, acylation reactions preferentially occur at the C2 position via an O-acylated enol intermediate. A standard procedure for C-acylation involves forming a stable enolate with dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) before adding an acid derivative, yielding the 2-acyl-cyclohexane-1,3-dione. [1]. This route is unavailable for functionalization at other positions. By protecting one carbonyl, 1,4-Dioxaspiro[4.5]decan-7-one deactivates the C2 position and allows for the generation of a selective enolate at the C6/C8 position for subsequent reactions, providing access to isomers that are otherwise inaccessible.

Evidence DimensionSite of Acylation
Target Compound DataEnables selective enolate formation and subsequent reaction at the C6 or C8 positions.
Comparator Or BaselineCyclohexane-1,3-dione reacts preferentially at the C2 position under standard C-acylation conditions. [<a href="https://doi.org/10.3390/molecules27175642" target="_blank">1</a>]
Quantified DifferenceOffers absolute regiochemical control, switching reactivity from the C2 position to the C6/C8 positions.
ConditionsDCC/DMAP-mediated C-acylation in dichloromethane. [<a href="https://doi.org/10.3390/molecules27175642" target="_blank">1</a>]

This compound should be procured when the synthesis requires the specific introduction of a functional group at the C6 or C8 position of the cyclohexane-1,3-dione core.

Process Compatibility: Avoids Self-Condensation and Side-Reactions of Unprotected Diketones

Unprotected cyclohexane-1,3-diones are highly versatile but prone to complex side-reactions, particularly in multi-component syntheses where they can react with two equivalents of an aldehyde to form xanthene derivatives. [1]. For instance, the reaction of cyclohexane-1,3-dione with benzaldehyde yields a hexahydro-1H-xanthene-1,8(2H)-dione derivative, a product of double condensation. [1]. 1,4-Dioxaspiro[4.5]decan-7-one, with one reactive site blocked, is incapable of this type of dimerization or self-condensation. This inherent stability simplifies reaction workups and improves the purity of downstream intermediates, a critical factor for manufacturability and process reliability.

Evidence DimensionReaction with Aldehydes
Target Compound DataUndergoes clean, predictable 1:1 condensation or addition at the single unprotected carbonyl group.
Comparator Or BaselineCyclohexane-1,3-dione undergoes a 2:1 condensation reaction with aldehydes to form complex xanthene derivatives. [<a href="https://doi.org/10.17344/acsi.2020.6090" target="_blank">1</a>]
Quantified DifferencePrevents formation of undesired, high-molecular-weight condensation byproducts, ensuring a cleaner reaction profile.
ConditionsMulti-component reaction conditions, typically in a solvent like ethanol or dioxane. [<a href="https://doi.org/10.17344/acsi.2020.6090" target="_blank">1</a>]

For multi-step syntheses, this compound provides superior process control and intermediate purity by preventing common, structure-complicating side reactions inherent to the unprotected diketone.

Core Building Block for Spiro-Heterocyclic APIs

This compound is the right choice for the initial stages of synthesizing complex spiro-heterocycles, such as azaspiro[4.5]decane derivatives, which are prevalent scaffolds in medicinal chemistry for targets like M1 muscarinic agonists and HIV-1 protease inhibitors. [1]. Its structure ensures the correct orientation and reactivity for subsequent annulation and functionalization steps.

Synthesis of Regiochemically Pure Cyclohexane Derivatives

When a synthetic route requires unambiguous functionalization at the C6, C7, or C8 positions of a cyclohexane-1,3-dione framework, this compound is the necessary starting material. It prevents the otherwise dominant reactivity at the C2 position, enabling the clean production of specific isomers required for structure-activity relationship studies or as advanced intermediates. [2].

Improving Yield and Purity in Scale-Up Operations

In process development and manufacturing, where reproducibility and purity are paramount, this compound is specified to avoid the complex side-reactions and purification challenges associated with unprotected 1,3-diones. Its stability prevents the formation of condensation byproducts, leading to cleaner crude product and simplifying downstream processing. [3].

XLogP3

-0.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

1,4-Dioxaspiro[4.5]decan-7-one

Dates

Last modified: 08-15-2023

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